molecular formula C12H8FNO B3224200 2-Fluoro-5-phenylnicotinaldehyde CAS No. 1227582-82-2

2-Fluoro-5-phenylnicotinaldehyde

Cat. No.: B3224200
CAS No.: 1227582-82-2
M. Wt: 201.2 g/mol
InChI Key: AHNSIPWHRURRIH-UHFFFAOYSA-N
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Description

2-Fluoro-5-phenylnicotinaldehyde (CAS: 1315339-43-5) is a fluorinated nicotinaldehyde derivative featuring a phenyl group at the 5-position and a fluorine atom at the 2-position of the pyridine ring. Its molecular formula is C₁₂H₈FNO, with a molecular weight of 201.20 g/mol. The compound is a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and heterocyclic scaffolds due to the electron-withdrawing fluorine and aldehyde functionality, which enhance reactivity in condensation and nucleophilic addition reactions .

Properties

IUPAC Name

2-fluoro-5-phenylpyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-12-11(8-15)6-10(7-14-12)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNSIPWHRURRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Fluoro-5-phenylnicotinaldehyde typically involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can be carried out at room temperature. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

2-Fluoro-5-phenylnicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organolithium or Grignard reagents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Fluoro-5-phenylnicotinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Fluoro-5-phenylnicotinaldehyde exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the formation of covalent bonds, thereby modifying the activity of the target molecule. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 2-Fluoro-5-phenylnicotinaldehyde with structurally related aldehydes and nicotinic acid derivatives, focusing on substituent effects, reactivity, and commercial availability.

Structural and Functional Group Comparisons

Compound Name Molecular Formula Substituents (Pyridine Ring) Functional Groups Molecular Weight (g/mol) Key Properties/Applications
This compound C₁₂H₈FNO 2-F, 5-Ph Aldehyde 201.20 Pharmaceutical intermediate
2-Chloro-5-(3-fluorophenyl)nicotinaldehyde C₁₂H₇ClFNO 2-Cl, 5-(3-F-Ph) Aldehyde 235.65 Enhanced steric hindrance; agrochemical synthesis
2-Fluoro-5-methylisonicotinaldehyde C₇H₆FNO 2-F, 5-Me Aldehyde 155.13 Smaller substituents; higher solubility
2-Fluoro-5-methoxynicotinaldehyde C₇H₆FNO₂ 2-F, 5-OMe Aldehyde 155.13 Electron-donating OMe group; reduced aldehyde reactivity
5-(2-Fluorophenyl)-2-hydroxynicotinic acid C₁₂H₈FNO₃ 2-OH, 5-(2-F-Ph) Carboxylic acid, Hydroxyl 249.20 Metabolite/derivative; potential for metal chelation
Key Observations:
  • Fluorine vs.
  • Phenyl vs.
  • Aldehyde vs. Carboxylic Acid : The aldehyde group enables nucleophilic additions, whereas the carboxylic acid in 5-(2-Fluorophenyl)-2-hydroxynicotinic acid favors salt formation or coordination chemistry .

Commercial Availability and Pricing

Data from suppliers (as of 2025) highlight cost variations driven by substituent complexity and demand:

Compound Name Supplier Quantity Price (EUR)
This compound CymitQuimica 250 mg Inquiry-based
2-Chloro-4-fluoro-5-nitrobenzaldehyde CymitQuimica 5 g 20.00
2-Chloro-6-methoxynicotinaldehyde CymitQuimica 1 g 333.00
2-Fluoro-5-methoxynicotinaldehyde GLPBIO 25 µL (10 mM) Research-use only

The higher cost of this compound (inquiry-based pricing) reflects its specialized applications and synthetic challenges compared to nitro- or methoxy-substituted analogs.

Reactivity and Stability

  • Electron-Withdrawing Effects : The 2-F substituent activates the aldehyde for reactions like Schiff base formation, whereas 5-phenyl may slow diffusion-controlled reactions due to steric effects.
  • Nitro Group Impact : In 2-Chloro-4-fluoro-5-nitrobenzaldehyde, the nitro group significantly increases electrophilicity, making it more reactive in substitution reactions than the target compound .
  • Methoxy Group Impact : The 5-OMe group in 2-Fluoro-5-methoxynicotinaldehyde donates electron density, reducing aldehyde reactivity but improving solubility in polar solvents .

Biological Activity

2-Fluoro-5-phenylnicotinaldehyde is a fluorinated aromatic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biochemical properties, cellular effects, mechanisms of action, and comparative studies with similar compounds, supported by relevant data tables and case studies.

The compound features a pyridine ring substituted with a phenyl group and an aldehyde functional group. These structural characteristics enhance its reactivity and biological profile. The presence of the fluorine atom is particularly significant as it enhances the compound's ability to form hydrogen bonds, which is critical for its interactions with various biomolecules.

Key Interactions

  • Enzyme Interaction : this compound interacts with several enzymes involved in metabolic pathways, potentially influencing their activity through inhibition or activation.
  • Cell Signaling : It affects cell signaling pathways, which are essential for maintaining cellular homeostasis.

Cellular Effects

The compound influences various cellular processes:

  • Gene Expression : It may alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism.
  • Metabolic Pathways : The compound has been shown to impact cellular metabolism significantly, affecting how cells utilize nutrients and energy.

The mechanism of action involves binding to specific molecular targets, leading to conformational changes that can inhibit or activate enzymatic activity. The fluorine atom enhances binding affinity due to its electronegativity, affecting the electronic properties of the molecule.

Comparative Studies

Comparative studies with similar compounds reveal unique aspects of this compound's biological activity:

Compound NameBiological ActivityObservations
This compoundSignificant cytotoxicity against cancer cellsEnhanced by fluorine substitution
2-Fluoro-5-methylpyridine-3-carboxylic acidModerate antimicrobial activityDifferent efficacy compared to phenyl derivative
2-Chloro-5-phenylnicotinaldehydeLower anticancer efficacyChlorine substitution reduces reactivity

Case Study: Anticancer Activity

A recent study evaluated compounds similar to this compound for their anticancer properties. The results demonstrated significant cytotoxic effects against human colorectal adenocarcinoma cell lines (Caco-2) and colon cancer (HCT-116) cells. The study highlighted the potential of these compounds in targeting specific cancer pathways.

Study Findings

  • Cytotoxicity : The compound exhibited IC50 values indicating potent cytotoxic effects on cancer cell lines.
  • Mechanism : The mechanism through which this compound exerts its biological effects involves binding to specific receptors or enzymes, leading to alterations in cell proliferation and apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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